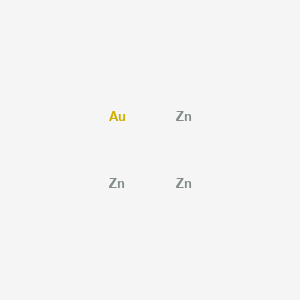

Gold;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gold and zinc are two distinct elements with unique properties and applications. Gold, a dense, lustrous yellow precious metal, is known for its durability, malleability, and resistance to corrosion . Zinc, on the other hand, is a low-melting metal essential to life and widely used in various industries . When combined, gold and zinc form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of gold-zinc compounds often involves organozinc chemistry, where organozinc compounds are synthesized by heating zinc metal with organic halides . For instance, diethylzinc can be prepared by heating ethyl iodide with zinc metal . Another method involves the chemical vapor deposition (CVD) technique, where zinc oxide nanorods are decorated with gold nanoparticles .

Industrial Production Methods: Industrial production of gold-zinc compounds may involve the use of polymer-stabilized nanoheterodimer structures. A one-pot method can be used to obtain colloidal nanohybrid structures of gold and zinc oxide, stabilized by copolymers of maleic acid . This method ensures the stability and uniformity of the produced compounds.

Analyse Chemischer Reaktionen

Types of Reactions: Gold-zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Organozinc compounds, for example, are less reactive than other organometallic reagents but can still participate in reactions with electrophilic reagents in the presence of transition metal catalysts .

Common Reagents and Conditions: Common reagents used in reactions involving gold-zinc compounds include halides, acids, and bases. For instance, zinc iodide reacts with sodium hydroxide to form zinc hydroxide and sodium iodide . The reaction conditions often involve controlled environments to prevent unwanted side reactions.

Major Products Formed: The major products formed from reactions involving gold-zinc compounds depend on the specific reagents and conditions used. For example, the reaction of zinc iodide with sodium hydroxide produces zinc hydroxide and sodium iodide .

Wissenschaftliche Forschungsanwendungen

Gold-zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, gold-zinc compounds are explored for their antimicrobial properties and potential use in drug delivery systems . In industry, these compounds are used in the production of nanomaterials with enhanced properties, such as improved gas-sensing performance .

Wirkmechanismus

The mechanism of action of gold-zinc compounds involves their interaction with molecular targets and pathways. For instance, gold compounds exhibit anticancer activities by targeting thioredoxin reductase (TrxR) and other thiol-rich proteins, triggering cell death via reactive oxygen species (ROS) . Zinc compounds, on the other hand, interact with various enzymes and proteins, influencing metabolic processes .

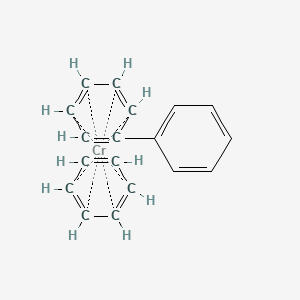

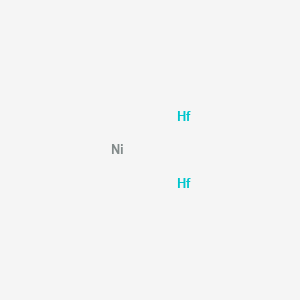

Vergleich Mit ähnlichen Verbindungen

Gold-zinc compounds can be compared with other similar compounds, such as gold(III) complexes and organozinc compounds. Gold(III) complexes are known for their anticancer properties and structural similarity to platinum(II) complexes . Organozinc compounds, while less reactive, are valuable in organic synthesis due to their stability and unique reactivity . The uniqueness of gold-zinc compounds lies in their combined properties, offering a balance of reactivity and stability that is advantageous in various applications.

List of Similar Compounds:- Gold(III) complexes

- Organozinc compounds

- Platinum(II) complexes

- Copper-zinc compounds

Eigenschaften

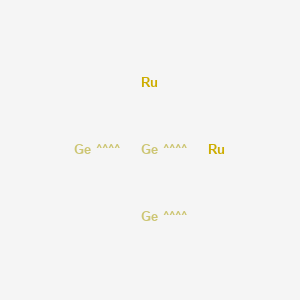

CAS-Nummer |

11089-97-7 |

|---|---|

Molekularformel |

AuZn3 |

Molekulargewicht |

393.1 g/mol |

IUPAC-Name |

gold;zinc |

InChI |

InChI=1S/Au.3Zn |

InChI-Schlüssel |

BVBLISBCXBGMBO-UHFFFAOYSA-N |

Kanonische SMILES |

[Zn].[Zn].[Zn].[Au] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)

![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)

![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)